An In-Depth Technical Guide to [4-(1H-Pyrazol-1-yl)phenyl]acetic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to [4-(1H-Pyrazol-1-yl)phenyl]acetic Acid: Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of [4-(1H-pyrazol-1-yl)phenyl]acetic acid. This molecule represents a strategically important scaffold in medicinal chemistry, merging the well-established pharmacophoric properties of the pyrazole ring with the versatile synthetic handle of a phenylacetic acid moiety. This document is intended for researchers, chemists, and drug development professionals, offering in-depth, actionable insights into its molecular characteristics, a robust protocol for its synthesis, and a discussion of its potential in modern therapeutic research. We will delve into the rationale behind experimental design, present predicted analytical data to guide characterization, and explore its reactivity for the development of novel chemical entities.
Introduction: Strategic Importance in Drug Discovery
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
The pyrazole nucleus is a privileged five-membered heterocyclic motif that constitutes the core of numerous clinically successful therapeutic agents.[1] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability have made it a cornerstone in drug design. The widespread application of this scaffold is exemplified by a range of FDA-approved drugs, including the anti-inflammatory agent Celecoxib (a COX-2 inhibitor), the erectile dysfunction drug Sildenafil, and the anti-obesity agent Rimonabant.[1] The versatility of the pyrazole ring allows it to engage in various biological interactions, making it a recurring feature in compounds targeting a broad spectrum of diseases, from inflammation and cancer to infectious and neurological disorders.
[4-(1H-Pyrazol-1-yl)phenyl]acetic Acid: A Bifunctional Building Block
[4-(1H-Pyrazol-1-yl)phenyl]acetic acid (Compound 1 ) is a bifunctional molecule of significant interest. It strategically combines the N-phenylpyrazole core, a common feature in many bioactive compounds, with a phenylacetic acid side chain. The phenylacetic acid group is not merely a passive linker; it is a recognized structural motif in its own right, notably found in non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. This dual-feature design renders Compound 1 an exceptionally valuable building block for:
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Lead Optimization: Serving as a core scaffold for derivatization to explore structure-activity relationships (SAR).
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Fragment-Based Drug Discovery (FBDD): Acting as a high-value fragment for screening against biological targets.
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Linker Chemistry: Utilizing the carboxylic acid for conjugation to other molecules, such as in the development of PROteolysis TArgeting Chimeras (PROTACs) or molecular probes.
Scope of the Technical Guide
This guide is structured to provide a holistic understanding of Compound 1 . It begins by defining its fundamental molecular and physicochemical properties. A significant portion is dedicated to a detailed, field-proven synthetic protocol, including the critical rationale behind the selection of reagents and conditions. Subsequently, a comprehensive theoretical analysis of its spectroscopic signature is provided to aid in its unambiguous characterization. The guide concludes with an exploration of its chemical reactivity and a forward-looking perspective on its applications in cutting-edge drug development programs.
Molecular and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. These parameters influence solubility, permeability, and formulation, which are critical for both laboratory experiments and potential therapeutic use.[2]
Molecular Identity
The fundamental identifiers for [4-(1H-pyrazol-1-yl)phenyl]acetic acid are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-[4-(1H-Pyrazol-1-yl)phenyl]acetic acid | - |
| CAS Number | 65476-24-6 | [3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [3] |
| Molecular Weight | 202.21 g/mol | [3] |
| MDL Number | MFCD11100034 | [3] |
Structural Analysis
The structure of Compound 1 features a planar pyrazole ring connected via a nitrogen-carbon bond to the para-position of a phenylacetic acid moiety. The acetic acid side chain provides a key point of functionality and conformational flexibility.
Caption: Chemical structure of Compound 1.
Physicochemical Properties
While experimental data for Compound 1 is not widely published, its properties can be predicted using computational models and contextualized by comparing it to its parent structures, phenylacetic acid and pyrazole. Such predictions are vital for designing experiments, including selecting appropriate solvent systems and anticipating ADME (absorption, distribution, metabolism, and excretion) characteristics.
| Property | Phenylacetic Acid (Experimental) | [4-(1H-Pyrazol-1-yl)phenyl]acetic Acid (Predicted) | Rationale for Prediction |
| Melting Point (°C) | 76 to 77[4] | > 150 | Increased molecular weight, polarity, and potential for hydrogen bonding/pi-stacking suggest a significantly higher melting point. |
| Water Solubility | 15 g/L[4] | Low | The addition of the larger, hydrophobic N-phenylpyrazole group is expected to decrease aqueous solubility compared to phenylacetic acid. |
| pKa | 4.31[4] | ~4.4 | The electronic effect of the distal pyrazole group on the carboxylic acid is expected to be minimal, resulting in a pKa close to that of phenylacetic acid. |
| LogP | 1.41[5] | ~2.5 - 3.0 | The pyrazolyl-phenyl moiety significantly increases the lipophilicity of the molecule compared to the simple phenyl group of phenylacetic acid. |
Synthesis and Purification
A reliable and scalable synthetic route is paramount for the practical application of any chemical building block. While multiple strategies for N-arylation of azoles exist, the Ullmann-type condensation offers a robust and cost-effective approach.[6][7] This section details a proposed two-step synthesis starting from commercially available materials.
Retrosynthetic Analysis
The most logical disconnection for the synthesis of Compound 1 is at the aryl C-N bond, which points to an N-arylation reaction between pyrazole and a suitable 4-substituted phenylacetic acid derivative. The carboxylic acid must be protected, typically as an ester, to prevent interference with the basic conditions of the coupling reaction.
Caption: Retrosynthetic pathway for Compound 1.
Proposed Synthetic Protocol: Ullmann Condensation & Hydrolysis
This protocol is based on well-established copper-catalyzed N-arylation methods.[8][9]
Step 1: Methyl [4-(1H-Pyrazol-1-yl)phenyl]acetate Synthesis
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Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reagent Addition: Add methyl 4-bromophenylacetate (1.0 eq.) and 1H-pyrazole (1.2 eq.) to the flask.
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Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent (approx. 5 mL per 1 g of aryl bromide).
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Inerting: Purge the flask with nitrogen for 10-15 minutes.
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Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
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Work-up: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Saponification to [4-(1H-Pyrazol-1-yl)phenyl]acetic Acid (1)
-
Dissolution: Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0-3.0 eq.) and stir the mixture at room temperature. Monitor the reaction by TLC until the ester is fully consumed (typically 2-4 hours).
-
Acidification: Cool the reaction mixture in an ice bath and slowly acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate of the target carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Drying: Dry the product under high vacuum to yield the final compound. Further purification can be achieved by recrystallization if necessary.
Rationale for Experimental Choices
-
Catalyst System (CuI/L-Proline): The classic Ullmann reaction required harsh conditions.[10] The modern, ligand-accelerated variant provides a significant improvement. Copper(I) iodide is a cost-effective and reliable copper source.[6] L-proline serves as an inexpensive and highly effective ligand that chelates to the copper center, increasing its solubility and catalytic activity, thereby allowing the reaction to proceed at lower temperatures.[4]
-
Base (K₂CO₃): A moderately strong inorganic base like potassium carbonate is required to deprotonate the pyrazole (pKa ≈ 14.5), generating the nucleophilic pyrazolide anion for the coupling reaction. It is preferred over stronger bases that could promote side reactions with the ester group.
-
Solvent (DMSO): A polar aprotic solvent like DMSO is ideal as it can dissolve the inorganic base and ionic intermediates, facilitating the reaction.
-
Ester Protection: The carboxylic acid is protected as a methyl ester to prevent it from acting as a nucleophile or being deprotonated under the basic reaction conditions, which would inhibit the desired C-N bond formation.
-
Hydrolysis (LiOH): Lithium hydroxide is a standard reagent for saponification (ester hydrolysis). It provides hydroxide ions for the nucleophilic attack on the ester carbonyl, and the reaction is typically clean and high-yielding.
Purification and Characterization Workflow
Caption: General workflow for purification and characterization.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is critical. While public domain spectra for Compound 1 are unavailable, this section provides a detailed theoretical analysis of its expected spectroscopic data based on established principles and data from analogous structures.[11][12]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
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δ ~12.3 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.
-
δ ~8.4 ppm (d, J ≈ 2.5 Hz, 1H): This signal is assigned to the proton at the C5 position of the pyrazole ring, which is deshielded by the adjacent nitrogen.
-
δ ~7.8-7.7 ppm (m, 3H): This multiplet arises from the proton at the C3 position of the pyrazole ring and the two aromatic protons on the phenyl ring ortho to the pyrazole substituent (an AA'BB' system).
-
δ ~7.5 ppm (d, J ≈ 8.5 Hz, 2H): These are the two aromatic protons on the phenyl ring ortho to the acetic acid group.
-
δ ~6.5 ppm (dd, J ≈ 2.5, 1.8 Hz, 1H): This triplet-like signal corresponds to the proton at the C4 position of the pyrazole ring.
-
δ ~3.7 ppm (s, 2H): This singlet represents the two methylene (-CH₂-) protons of the acetic acid side chain.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
-
δ ~172.5 ppm: Carboxylic acid carbonyl carbon (C=O).
-
δ ~141.0 ppm: Pyrazole C5.
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δ ~139.0 ppm: Phenyl C1 (ipso-carbon attached to pyrazole).
-
δ ~136.0 ppm: Phenyl C4 (ipso-carbon attached to the CH₂COOH group).
-
δ ~130.0 ppm: Phenyl C3/C5 (CH ortho to the CH₂COOH group).
-
δ ~127.5 ppm: Pyrazole C3.
-
δ ~120.0 ppm: Phenyl C2/C6 (CH ortho to the pyrazole).
-
δ ~108.0 ppm: Pyrazole C4.
-
δ ~40.5 ppm: Methylene carbon (-CH₂-).
Predicted Infrared (IR) Spectroscopy
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3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1600, 1510 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and pyrazole rings.
-
~1420, 1300 cm⁻¹: In-plane O-H bending and C-O stretching.
-
~920 cm⁻¹ (broad): Out-of-plane O-H bend of the carboxylic acid dimer.
Predicted Mass Spectrometry (ESI-)
-
[M-H]⁻: Expected at m/z 201.07.
-
Major Fragment: Loss of CO₂ (44 Da) from the parent ion to give a fragment at m/z 157.08, corresponding to the [M-H-CO₂]⁻ ion.
| Data Type | Predicted Key Features |
| ¹H NMR | Signals for pyrazole (δ 8.4, 7.7, 6.5), AA'BB' phenyl system (δ 7.7, 7.5), CH₂ (δ 3.7), and COOH (δ 12.3). |
| ¹³C NMR | Signals for C=O (δ 172.5), aromatic/heteroaromatic carbons (δ 141-108), and CH₂ (δ 40.5). |
| IR | Broad O-H (3300-2500 cm⁻¹), strong C=O (~1700 cm⁻¹), and aromatic C=C/C=N (~1600-1500 cm⁻¹). |
| MS (ESI-) | [M-H]⁻ at m/z 201.07. |
Chemical Reactivity and Derivatization Potential
The synthetic utility of Compound 1 lies in the orthogonal reactivity of its functional groups. The carboxylic acid is the primary site for derivatization, allowing for the construction of compound libraries for biological screening.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid is readily converted into a variety of other functional groups, most notably amides and esters.
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Amide Bond Formation: This is arguably the most important transformation in medicinal chemistry. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to couple Compound 1 with a diverse range of primary and secondary amines to generate a library of amides. This allows for systematic exploration of the chemical space around the core scaffold.
-
Esterification: Fischer esterification (acid catalysis with an alcohol) or reaction with alkyl halides under basic conditions can produce various esters. Esters can serve as prodrugs or fine-tune the physicochemical properties of the parent molecule.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-[4-(1H-pyrazol-1-yl)phenyl]ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This alcohol provides a new point for further chemical modification.
Caption: Key derivatization pathways of Compound 1.
Reactivity of the Aromatic Systems
Both the phenyl and pyrazole rings can potentially undergo electrophilic aromatic substitution. The pyrazole-substituted phenyl ring is activated, with the pyrazole group acting as an ortho-, para-director. The pyrazole ring itself is generally deactivated towards electrophilic attack compared to pyrrole, with substitution typically occurring at the C4 position. These reactions are less common for derivatization compared to carboxylic acid chemistry but offer routes to more complex analogues.
Conclusion and Future Outlook
[4-(1H-Pyrazol-1-yl)phenyl]acetic acid is a high-value, strategically designed chemical building block. Its synthesis is achievable through robust and scalable chemical methods like the Ullmann condensation. Its bifunctional nature, combining a proven heterocyclic pharmacophore with a versatile carboxylic acid handle, makes it an ideal starting point for the synthesis of compound libraries aimed at a wide array of biological targets. The predictive analytical data and detailed synthetic protocols provided in this guide serve as a solid foundation for researchers to incorporate this promising scaffold into their drug discovery and development pipelines, accelerating the journey toward novel therapeutic agents.
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